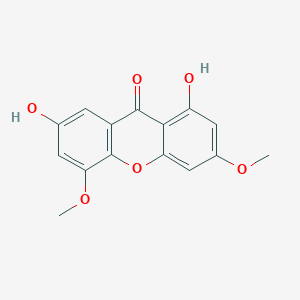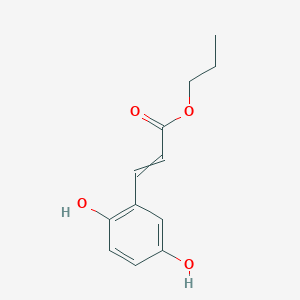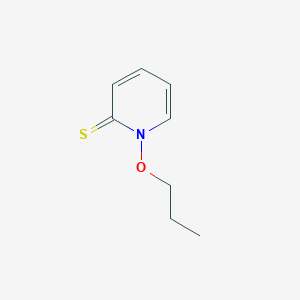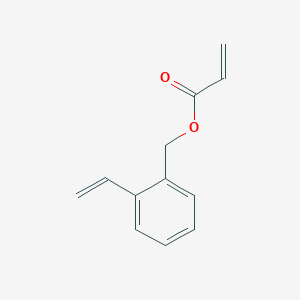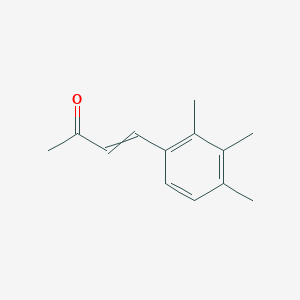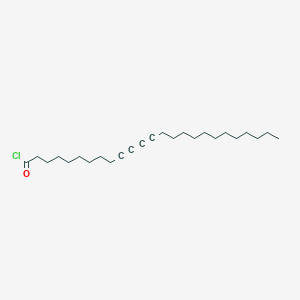![molecular formula C15H15N3 B14277450 2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine CAS No. 138374-27-3](/img/structure/B14277450.png)
2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system that includes both pyridine and pyrimidine rings. The presence of benzyl and methyl groups adds to its structural complexity and potential reactivity. Pyridopyrimidines are known for their diverse biological activities and have been studied for their therapeutic potential in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions with methanol sodium in butanol . Another approach includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.
化学反应分析
Types of Reactions
2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyrimidines, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
作用机制
The mechanism of action of 2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine: Similar in structure but with different substitution patterns.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to the pyrimidine ring.
Pyrido[3,4-d]pyrimidine: Another structural isomer with different biological activities
Uniqueness
2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the methyl group at the 4-position can influence the compound’s reactivity and stability.
属性
CAS 编号 |
138374-27-3 |
|---|---|
分子式 |
C15H15N3 |
分子量 |
237.30 g/mol |
IUPAC 名称 |
2-benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C15H15N3/c1-11-13-10-16-8-7-14(13)18-15(17-11)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,17,18) |
InChI 键 |
NKLWJUVPGRGORK-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(C=CN=C2)NC(=N1)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


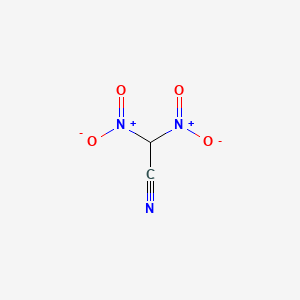
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)

![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
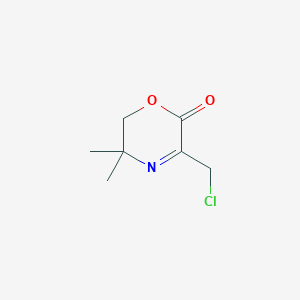
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
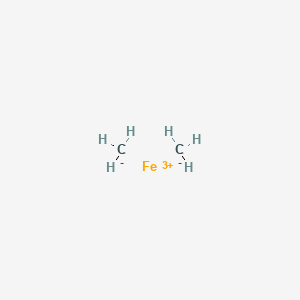
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
